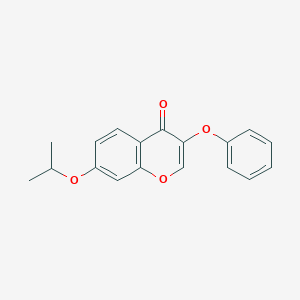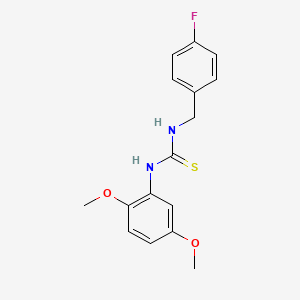![molecular formula C17H15FN2O5 B5762106 3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5762106.png)
3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate, also known as NBD-F, is a fluorescent probe that has been widely used in scientific research. It is a small molecule that can be easily incorporated into various biological systems, allowing researchers to study different biochemical and physiological processes.
Mécanisme D'action
3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate works by emitting fluorescence when exposed to light of a specific wavelength. This fluorescence can be used to monitor changes in the environment of the probe, such as changes in pH or the presence of other molecules. The mechanism of action of this compound is based on the principle of fluorescence resonance energy transfer (FRET), which allows researchers to measure the distance between two fluorescent probes.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on the biochemical and physiological processes that it is used to study. It is non-toxic and does not interfere with the normal functioning of cells or tissues. However, it should be noted that the use of any probe in scientific research may have some effects on the system being studied, and caution should always be exercised.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate is its versatility. It can be used in a wide range of biological systems and can be easily incorporated into different molecules. It is also relatively easy to use and can provide valuable information about the system being studied. However, one of the limitations of this compound is its sensitivity to photobleaching, which can limit its usefulness in long-term experiments.
Orientations Futures
There are several future directions for the use of 3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate in scientific research. One potential area of research is the development of new probes that are more resistant to photobleaching and can be used in long-term experiments. Another area of research is the development of probes that can be used to study specific biological processes or molecules, such as the trafficking of specific proteins or lipids within cells. Finally, this compound could be used in combination with other probes or techniques to provide a more complete understanding of the system being studied.
Méthodes De Synthèse
The synthesis of 3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate involves several steps, including the reaction of 3-nitrobenzyl bromide with diethyl malonate, followed by the reaction with 4-fluoroaniline. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme activity, and membrane dynamics. It has also been used to label and track cells, as well as to study the trafficking of proteins and lipids within cells.
Propriétés
IUPAC Name |
(3-nitrophenyl)methyl 4-(4-fluoroanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O5/c18-13-4-6-14(7-5-13)19-16(21)8-9-17(22)25-11-12-2-1-3-15(10-12)20(23)24/h1-7,10H,8-9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIWKVOIBFZASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)CCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5762030.png)
![N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5762034.png)


![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5762060.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5762071.png)
![2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5762075.png)
![2-[(4-methylphenyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5762079.png)
![N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5762081.png)


![3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5762102.png)
![ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5762111.png)
